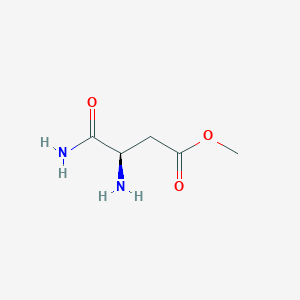![molecular formula C11H6FN3 B13143326 3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
3-Fluoro-[2,3'-bipyridine]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile: is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A less common derivative with unique properties.
Uniqueness
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. These substituents can significantly alter the electronic properties of the bipyridine core, making it more reactive and versatile in various chemical reactions . Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C11H6FN3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
3-fluoro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-8(6-13)3-5-15-11(10)9-2-1-4-14-7-9/h1-5,7H |
Clé InChI |
ONOTWLIGJIEEQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=CC(=C2F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


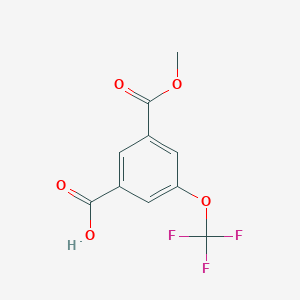

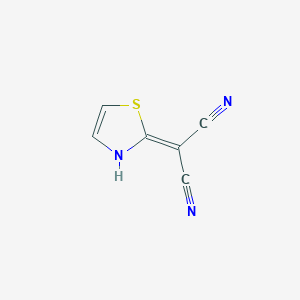
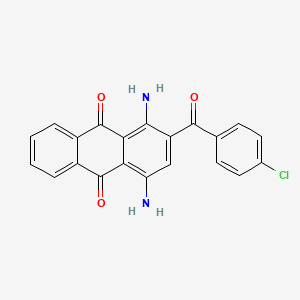
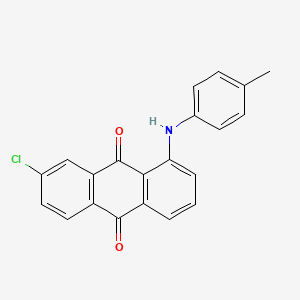
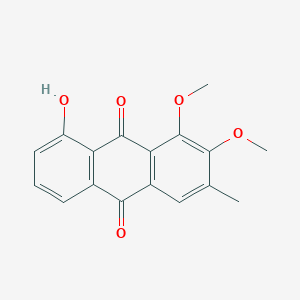
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
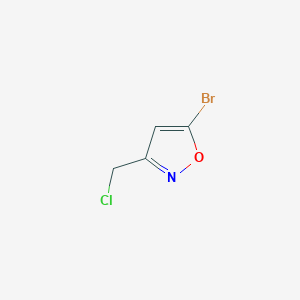
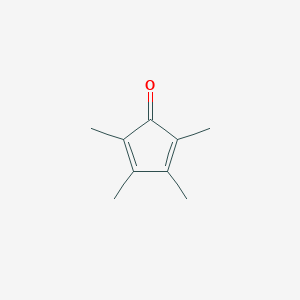


![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)

